molecular formula C18H19N3O4 B2848948 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933028-03-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2848948
CAS RN: 933028-03-6
M. Wt: 341.367
InChI Key: BYYOKEROVNHLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications

Discovery and Inotropic Activity

Research on similar compounds, such as those in the dihydropyridazinone cardiotonics class, revealed potent positive inotropic activity in animal models. For instance, one study discovered a series of lactam analogues showing significant inotropic effects when administered intravenously to dogs, highlighting the potential for these compounds in cardiac therapy (Robertson et al., 1986).

Anti-Diabetic Potential

A series of new compounds closely related to the specified chemical were synthesized and evaluated for their anti-diabetic potentials. These compounds showed weak to moderate activity against the α-glucosidase enzyme, indicating a possible therapeutic application for type-2 diabetes (Abbasi et al., 2023).

Anion Coordination and Structural Insights

Investigations into the spatial orientations of amide derivatives, including those with structures similar to the specified compound, have provided insights into their potential for creating channel-like structures through self-assembly. This research could inform the development of novel materials or molecular devices (Kalita & Baruah, 2010).

Analgesic Activity

Research on acetamide derivatives has explored their potential analgesic activities. Studies have found that certain acetamide derivatives can significantly reduce nociceptive responses in animal models, suggesting their use in pain management (Kaplancıklı et al., 2012).

Antimicrobial Agents

The synthesis and evaluation of novel acetamide derivatives have also been explored for their antibacterial and antifungal activities. Some compounds have demonstrated promising results against various pathogenic microorganisms, indicating their potential as new antimicrobial agents (Debnath & Ganguly, 2015).

Antitumor Activity

Another area of research involves evaluating the antitumor activities of acetamide derivatives. Certain synthesized compounds have shown broad-spectrum antitumor activity, highlighting their potential as antitumor agents for various cancer types (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-17(19-13-5-6-15-16(10-13)25-8-7-24-15)11-21-18(23)9-12-3-1-2-4-14(12)20-21/h5-6,9-10H,1-4,7-8,11H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYOKEROVNHLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.